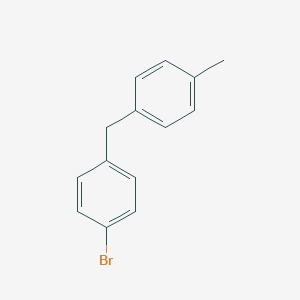

1-Bromo-4-(4-methylbenzyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-4-(4-methylbenzyl)benzene is an organic compound with the molecular formula C14H13Br. It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a 4-methylphenylmethyl group is attached. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(4-methylbenzyl)benzene typically involves the bromination of 4-methylbenzyl chloride. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is often followed by purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in the formation of the corresponding hydrocar

Actividad Biológica

1-Bromo-4-(4-methylbenzyl)benzene, also known as p-bromotoluene, is an aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a methyl group on a benzene ring, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

- Molecular Formula : C9H10Br

- Molecular Weight : 201.08 g/mol

- CAS Number : 106-38-7

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The presence of the bromine atom can enhance the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

- Oxidative Stress Modulation : Some studies suggest that halogenated compounds can act as antioxidants or pro-oxidants, depending on their concentration and environment.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacteria and fungi, potentially making it useful in developing antimicrobial agents.

- Cytotoxic Effects : Research has shown that halogenated aromatic compounds can exhibit cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Reduced activity of specific enzymes |

Case Study 1: Antimicrobial Activity

A study conducted by Kalinowska et al. investigated the antimicrobial properties of various halogenated compounds, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be approximately 100 µg/mL for Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies using human cancer cell lines (e.g., MCF-7 and HepG2) revealed that this compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential:

- Absorption : The lipophilicity of the compound may facilitate absorption through biological membranes.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes are likely to be involved in the biotransformation of this compound.

- Excretion : The elimination half-life and excretion routes need further investigation to determine safety and efficacy in therapeutic applications.

Propiedades

IUPAC Name |

1-bromo-4-[(4-methylphenyl)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBCHURZGCLEQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.